molecular formula C17H10N2O3S2 B2365003 N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 381706-74-7

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2365003
CAS No.: 381706-74-7
M. Wt: 354.4
InChI Key: BRPBKGCJVHJUKM-UHFFFAOYSA-N
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Description

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including coumarin, thiazole, and thiophene

Mechanism of Action

Target of Action

The compound N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, also known as N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, is a complex molecule that has been found to exhibit potent inhibitory activity against gram-positive bacteria . The primary targets of this compound are likely to be key proteins or enzymes within these bacterial cells, disrupting their normal function and leading to their eventual death .

Mode of Action

This interaction can lead to a variety of changes within the bacterial cell, including disruption of essential biochemical processes, damage to the cell membrane, and inhibition of cell division .

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways within the bacterial cell. For instance, it may inhibit the synthesis of essential proteins, disrupt the integrity of the cell membrane, or interfere with DNA replication . These disruptions can lead to a cascade of downstream effects, ultimately resulting in the death of the bacterial cell .

Pharmacokinetics

Like many other antimicrobial agents, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . The compound’s bioavailability, or the extent to which it reaches its site of action, is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and the eventual death of the bacterial cells . By disrupting essential biochemical processes within the bacterial cell, the compound prevents the bacteria from multiplying and spreading, thereby helping to control the infection .

Action Environment

The action, efficacy, and stability of the compound can be influenced by a variety of environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain ions or molecules can all affect the compound’s activity . Additionally, the compound’s stability may be affected by factors such as temperature, light, and humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 3-(2-bromoacetyl)-2H-chromen-2-one with thiosemicarbazide to form an intermediate, which is then reacted with thiophene-2-carboxylic acid under specific conditions . The reaction is usually carried out in a solvent such as DMF (dimethylformamide) with a catalytic amount of acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl, aryl, or halogen substituents .

Scientific Research Applications

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin, thiazole, and thiophene derivatives, such as:

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3S2/c20-15(14-6-3-7-23-14)19-17-18-12(9-24-17)11-8-10-4-1-2-5-13(10)22-16(11)21/h1-9H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPBKGCJVHJUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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